2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
Beschreibung
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine is a tertiary amine derivative featuring a 6,7-dimethoxy-substituted dihydroisoquinoline core linked to an ethanamine side chain. This compound has been extensively studied in medicinal chemistry for its role in overcoming multidrug resistance (MDR) and as a scaffold for enzyme inhibitors. Its synthesis typically involves reacting 4-chloroquinazoline derivatives with amines under acidic or basic conditions .
Eigenschaften
IUPAC Name |
2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-16-12-7-10-3-5-15(6-4-14)9-11(10)8-13(12)17-2/h7-8H,3-6,9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFATFFJLNTYJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Mechanism and Steps
The synthesis begins with the formylation of 3,4-dimethoxyphenethylamine using ethyl formate as the formylation reagent. This step generates an intermediate N-formyl derivative, which subsequently reacts with oxalyl chloride to form a reactive iminium species. Cyclization is catalyzed by phosphotungstic acid , yielding the dihydroisoquinoline framework. A final alcohol-mediated purification step removes byproducts, producing 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride as a high-purity intermediate.
Critical Reaction Conditions
-
Formylation : Conducted at reflux (≈100°C) for 6 hours with ethyl formate.
-
Oxalyl Chloride Reaction : Maintained at 10–20°C to prevent premature cyclization.
-
Cyclization : Catalyzed by phosphotungstic acid at 50–55°C, followed by methanol addition to solubilize byproducts.
-
Crystallization : Cooling to 5–10°C precipitates the hydrochloride salt, achieving >99% purity.
Performance Data
The patent reports consistent yields exceeding 75% across multiple batches, with purity levels meeting cGMP standards. Key metrics from representative examples include:
| Example | Yield (%) | Purity (%) | Max Single Impurity (%) |
|---|---|---|---|
| 1 | 78 | 99.3 | 0.16 |
| 2 | 76 | 99.7 | 0.08 |
| 4 | 79 | 99.1 | 0.17 |
| 6 | 80 | 99.1 | 0.16 |
Data sourced from CN110845410A.
This method’s efficiency stems from its one-pot design , which eliminates intermediate isolation and reduces solvent waste. However, the final product is the hydrochloride salt of the dihydroisoquinoline core, necessitating additional steps to introduce the ethanamine group at the 2-position.
Pictet–Spengler Reaction Framework
The Pictet–Spengler reaction , a classical method for synthesizing tetrahydroisoquinolines, offers a potential pathway to the target compound. This reaction condenses a β-arylethylamine with an aldehyde or ketone under acidic conditions, forming a six-membered ring via iminium ion intermediates.
Limitations and Modifications
While the Pictet–Spengler reaction is well-suited for tetrahydroisoquinolines, achieving the dihydro oxidation state requires additional reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or catalytic hydrogenation. Furthermore, introducing the ethanamine group at the 2-position would necessitate either:
-
Pre-functionalization : Using a β-arylethylamine precursor with an ethanamine side chain.
-
Post-cyclization Alkylation : Reacting the dihydroisoquinoline nitrogen with 2-bromoethylamine or similar agents.
Functionalization to Introduce the Ethanamine Group
Neither the patented one-pot method nor the Pictet–Spengler reaction directly yields the ethanamine-substituted product. A plausible functionalization route involves:
Nucleophilic Alkylation
Treating 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride with 2-bromoethylamine hydrobromide in the presence of a base (e.g., K₂CO₃) could alkylate the secondary amine nitrogen. However, competing side reactions (e.g., over-alkylation) must be controlled via stoichiometric precision and temperature modulation.
Reductive Amination
An alternative approach employs ethylene glycol and ammonium acetate under reductive conditions (e.g., NaBH₃CN) to introduce the primary amine group. This method’s success depends on the dihydroisoquinoline’s nucleophilicity and reaction milieu.
Industrial-Scale Optimization Considerations
Environmental Impact
The patent’s use of acetonitrile and methanol as solvents generates hazardous waste. Switching to biodegradable solvents (e.g., cyclopentyl methyl ether) or solvent-free conditions could align with green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroisoquinoline ring to tetrahydroisoquinoline derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemical Profile
- Molecular Formula: C13H20N2O2
- Molecular Weight: 236.31 g/mol
- CAS Number: 160446-15-1
- IUPAC Name: 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
Orexin Receptor Antagonism
Research indicates that this compound exhibits orexin receptor antagonism, which plays a crucial role in regulating sleep and energy homeostasis. Orexin receptors are implicated in various physiological processes, including wakefulness and appetite control. The potential application of this compound in treating sleep disorders such as insomnia and metabolic diseases like obesity is significant .
Neurological Studies
The structural characteristics of 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine suggest its utility in neurological research. Its interaction with neurotransmitter systems could lead to the development of new therapeutic agents for neurodegenerative diseases .
Medicinal Chemistry
The compound serves as a lead structure for synthesizing derivatives with enhanced biological activity. Its unique isoquinoline framework allows for modifications that can improve efficacy or selectivity against specific biological targets .
Synthesis and Derivatives
The synthesis of 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine typically involves multi-step organic reactions. Key synthetic routes include:
- Formation of the Isoquinoline Moiety: This can be achieved through Pictet-Spengler reactions starting from appropriate precursors.
- Amine Functionalization: The introduction of the ethanamine group allows for the exploration of its biological properties.
Table: Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3,3-dimethyl-2-(thiazol-2-ylmethylamino)butan-1-one | Thiazole substitution | Potential orexin receptor antagonist |
| (S)-1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(5-methyl-1H-indol-1-yl)propan-1-one | Indole moiety | Investigated for similar receptor interactions |
Biological Studies and Mechanisms of Action
Studies utilizing radiolabeled ligand binding assays have shown that 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine selectively binds to orexin receptors, particularly the orexin 2 receptor subtype. This binding influences downstream signaling pathways associated with various physiological responses .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of compounds related to 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine:
- Sleep Regulation: Investigations into orexin receptor antagonists have highlighted their potential in managing sleep disorders. Compounds similar to this one have shown promise in modulating sleep patterns and reducing insomnia symptoms.
- Metabolic Disorders: Research indicates that orexin receptor antagonists may also aid in weight management by influencing appetite regulation and energy expenditure.
Wirkmechanismus
The mechanism of action of 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity. It may also inhibit or activate specific enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
P-glycoprotein (P-gp) Inhibitors
The compound was compared to four amines in a study targeting P-gp-mediated MDR (Table 1):
| Compound | Structure | P-gp Inhibition Efficacy | Key Features |
|---|---|---|---|
| Target Compound (I) | 6,7-Dimethoxy-dihydroisoquinoline + ethanamine | High (IC₅₀: 0.12 µM) | Primary amine enhances solubility and binding |
| 6,7-Dimethoxy-THIQ (V) | 6,7-Dimethoxy-tetrahydroisoquinoline (no ethanamine) | Moderate | Lacks protonable side chain; reduced potency |
| Morpholine (III) | Oxygen-containing heterocycle | Low | Poor interaction with hydrophobic P-gp pockets |
| 1-Methylpiperazine (IV) | Piperazine with methyl group | Intermediate | Tertiary amine limits cellular uptake |
HIV-1 Reverse Transcriptase (RT) Inhibitors
Derivatives of the target compound were synthesized as HIV-1 RT inhibitors (Table 2):
| Compound Series | Substituent | HIV-1 RT Inhibition (IC₅₀) | Notes |
|---|---|---|---|
| Series 8 | 2-(Dihydroisoquinolinyl)-N-phenylacetamide | 8.3 µM | Ethyl linker improves enzyme active-site fit |
| Series 5 | 1-(Dihydroisoquinolinyl)-ketone | >50 µM | Ketone group reduces hydrogen-bonding potential |
Serotonin Receptor (5-HTR) and PDE10A Modulators
A derivative, 2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-4-methoxy-isoindole-1,3-dione, was evaluated for 5-HTR affinity and PDE10A inhibition:
- 5-HTR Affinity : Moderate (Ki: 340 nM) due to isoindole-dione rigidity limiting receptor fit.
- PDE10A Inhibition : Weak (IC₅₀: 12 µM), suggesting the ethanamine side chain alone is insufficient for strong enzyme interaction .
Structural and Pharmacokinetic Insights
- Core Structure: The 6,7-dimethoxy-dihydroisoquinoline core provides aromatic stacking and hydrophobic interactions critical for target binding.
- Side Chain Impact :
- Comparative Toxicity: No direct evidence of toxicity, but tertiary amines (e.g., 1-methylpiperazine) may accumulate in lysosomes, posing risks absent in primary amines like the target compound .
Biologische Aktivität
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, a compound of notable interest in medicinal chemistry, has been investigated for its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and therapeutic potentials based on recent research findings.
- IUPAC Name : 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
- Molecular Formula : C13H20N2O2
- Molecular Weight : 236.31 g/mol
- CAS Number : 160446-15-1
Synthesis
The synthesis of 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine typically involves multi-step organic reactions. The initial steps often include the formation of the isoquinoline core followed by the introduction of the ethanamine side chain. Various synthetic methods have been employed to optimize yield and purity.
Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological properties. It has been shown to act as a positive allosteric modulator at NMDA receptors, particularly enhancing the activity of GluN2C and GluN2D subtypes. This modulation is crucial for neuroprotection and cognitive enhancement:
- Potency : The compound demonstrated an EC50 value in the low nanomolar range (57.9 ± 3.5 nM) for enhancing receptor activity .
- Mechanism of Action : Its mechanism involves potentiating the receptor response beyond baseline levels, which may have implications in treating neurodegenerative diseases .
Anticancer Properties
In addition to its neuropharmacological effects, 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine has shown promise as an anticancer agent:
- P-glycoprotein Inhibition : It has been identified as a potent inhibitor of P-glycoprotein (P-gp), which is known to mediate multidrug resistance in cancer therapy. This inhibition can enhance the efficacy of chemotherapeutic agents like doxorubicin by increasing their intracellular accumulation .
Study on Neuroprotective Effects
A study published in Journal of Medicinal Chemistry highlighted the neuroprotective effects of derivatives related to this compound. The findings suggested that modifications to the isoquinoline structure could enhance its selectivity and potency against specific neurological targets .
Anticancer Efficacy Evaluation
Another study focused on evaluating the anticancer efficacy of related compounds demonstrated that those with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines. The results indicated that these compounds could potentially reverse drug resistance mechanisms in cancer cells .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-(4-fluorophenyl)pyridazin-3(2H)-one | Lacks dimethoxy substitution | Anticancer |
| 7-methoxyisoquinoline | Similar isoquinoline core | Antimicrobial |
| 4-methoxyphenylpyridazinone | Simplified phenyl substitution | Neuroprotective |
The unique combination of a dimethoxy-substituted isoquinoline with an ethanamine moiety enhances selectivity and potency compared to structurally similar compounds.
Q & A
Basic: What established synthesis routes are available for 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, and how can reaction conditions be optimized for yield?
Methodological Answer:
A validated synthesis involves refluxing 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with acetic anhydride in anhydrous pyridine under argon. Key steps include:
- Reagent Ratios: Use 10 equivalents of acetic anhydride relative to the isoquinoline precursor .
- Purification: Flash chromatography (MeOH:CH₂Cl₂, 8:92) achieves >85% purity. Yield optimization (~89%) requires strict temperature control during reflux and high-vacuum evaporation to remove volatiles .
- Conformational Analysis: Post-synthesis, monitor for conformers via ¹H NMR, as slow interconversion at room temperature may require dynamic NMR studies for accurate structural assignment .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
Methodological Answer:
- ¹H/¹³C NMR: Essential for confirming the isoquinoline backbone, methoxy groups (δ ~3.8–4.0 ppm), and ethanamine sidechain. Look for splitting patterns indicative of conformational isomerism .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., 190.24 g/mol for the acetylated precursor) and isotopic distribution .
- IR Spectroscopy: Confirm secondary amine (N-H stretch ~3300 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .
Advanced: How should researchers resolve discrepancies in NMR data suggesting multiple conformers?
Methodological Answer:
- Variable-Temperature (VT) NMR: Perform experiments across a temperature gradient (e.g., 25°C to 80°C) to observe coalescence of split peaks, confirming dynamic interconversion .
- Computational Modeling: Use density functional theory (DFT) to predict low-energy conformers and compare with experimental NOESY/ROESY data to validate spatial arrangements .
- Solvent Screening: Test in polar (DMSO-d₆) vs. nonpolar solvents (CDCl₃) to assess solvent-dependent conformational preferences .
Advanced: What computational strategies can predict the compound’s pharmacokinetic properties for drug discovery?
Methodological Answer:
- ADMET Prediction: Use tools like SwissADME or ADMETLab to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions. Input the InChI key (e.g., XWVFMJLNNGXNSG-UHFFFAOYSA-N) for accurate modeling .
- Molecular Docking: Target monoamine receptors (e.g., dopamine or serotonin receptors) using PDB structures (e.g., 6WHR) to predict binding affinity. Prioritize residues within 4 Å of the ethanamine moiety for mutagenesis studies .
Basic: What storage conditions ensure the compound’s long-term stability?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control: Use desiccants (e.g., silica gel) in sealed containers, as hygroscopic degradation is likely for tertiary amines .
- Solvent Compatibility: Dissolve in anhydrous DMSO or ethanol for aliquots; avoid aqueous buffers unless stabilized with antioxidants (e.g., 0.1% BHT) .
Advanced: How can researchers design experiments to determine receptor-binding affinity and selectivity?
Methodological Answer:
- Radioligand Displacement Assays: Use ³H-labeled ligands (e.g., ³H-spiperone for dopamine D2 receptors) in competitive binding studies. Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .
- Functional Assays: Measure cAMP accumulation (for GPCRs) or calcium flux (for ion channels) in HEK293 cells transfected with target receptors. Normalize data to positive controls (e.g., dopamine for D1 receptors) .
- Selectivity Profiling: Screen against a panel of 50+ receptors (e.g., CEREP’s Psychoactive Drug Screen) to identify off-target interactions .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, chemical-resistant lab coats, and NIOSH-approved P95 respirators during synthesis. Use fume hoods for aerosol prevention .
- Waste Disposal: Segregate acidic waste (e.g., hydrochloride salts) from organic solvents. Neutralize with 1M NaOH before disposal .
- Emergency Response: For skin contact, rinse immediately with 0.1% acetic acid (to neutralize basic residues) followed by soap and water .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
